molecular formula C16H18FN3O3 B2841422 8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923690-30-6

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2841422
CAS No.: 923690-30-6
M. Wt: 319.336
InChI Key: OZXULPQJQGMOHI-UHFFFAOYSA-N
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Description

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the fluorobenzyl group and the triazaspirodecane core makes this compound of particular interest in medicinal chemistry due to its potential pharmacological activities.

Scientific Research Applications

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticonvulsant and neuroprotective properties.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a suitable fluorobenzyl halide reacts with the spirocyclic intermediate.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the benzyl position.

Mechanism of Action

The mechanism of action of 8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter activity in the brain, which contributes to its anticonvulsant effects. It may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-3-(4-fluorobenzyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but with an amino group instead of an acetyl group.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic core but with different substituents.

Uniqueness

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of the acetyl and fluorobenzyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-11(21)19-8-6-16(7-9-19)14(22)20(15(23)18-16)10-12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXULPQJQGMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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